![molecular formula C22H15BrN2O3 B444598 (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide CAS No. 313397-60-3](/img/structure/B444598.png)
(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds, quinazoline derivatives, is often established using spectroscopic methods like IR, NMR, and X-ray crystallography . These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .Scientific Research Applications
Quinazoline Derivatives
This compound is a derivative of quinazoline . Quinazoline derivatives have been found to have significant biological activities, which has led to increased attention in their synthesis and bioactivities research . They have been determined to have many therapeutic activities, including:
- Anti-cancer
- Anti-inflammation
- Anti-bacterial
- Analgesia
- Anti-virus
- Anti-cytotoxin
- Anti-spasm
- Anti-tuberculosis
- Anti-oxidation
- Anti-malarial
- Anti-hypertension
- Anti-obesity
- Anti-psychotic
- Anti-diabetes
Synthesis Methods
The compound can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Cytotoxic Activities
Some compounds similar to “(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide” have shown superior cytotoxic activities against certain cancer cell lines . This suggests that this compound may also have potential applications in cancer treatment.
Future Directions
While specific future directions for “(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide” are not available, research into similar compounds such as quinazoline derivatives continues to be a promising area. These compounds have shown a wide range of biological activities, making them potential candidates for further study in various therapeutic areas .
properties
IUPAC Name |
6-bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-15-6-11-20-14(12-15)13-19(21(24)26)22(28-20)25-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H2,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGJLCKVAPQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide |
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